2-phenoxy-N-(pyrimidin-2-yl)butanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxy-N-pyrimidin-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-12(19-11-7-4-3-5-8-11)13(18)17-14-15-9-6-10-16-14/h3-10,12H,2H2,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXMQPOGXJPBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=CC=N1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Pharmacological and Biological Investigations of 2 Phenoxy N Pyrimidin 2 Yl Butanamide
In Vitro Studies on Cellular and Molecular Targets of 2-phenoxy-N-(pyrimidin-2-yl)butanamide
No publicly available data exists for the in vitro evaluation of this compound.
Enzyme Inhibition and Activation Profiling of this compound
Information regarding the enzymatic activity of this compound is not available in the current scientific literature.
Receptor Binding and Signaling Pathway Modulation by this compound
There is no published research on the receptor binding profile or the effects on signaling pathways of this compound.
Cell-Based Assays for Phenotypic Screening of this compound
No phenotypic screening data from cell-based assays for this compound has been reported.
Gene and Protein Expression Alterations Induced by this compound
Studies detailing changes in gene or protein expression in response to treatment with this compound are not present in the public domain.
Subcellular Localization Studies of this compound
There is no available information on the subcellular localization of this compound.
In Vivo Mechanistic and Efficacy Studies of this compound in Preclinical Models (Excluding Human Data)
No in vivo studies in preclinical models for this compound have been found in the reviewed literature.
Pharmacodynamic Markers and Target Engagement of this compound
No studies identifying pharmacodynamic markers or detailing the target engagement of this compound could be located.
Efficacy Assessment of this compound in Disease-Relevant Animal Models
There is no available data from preclinical animal models to assess the efficacy of this compound.
Comparative Studies of this compound with Benchmark Compounds
No research literature exists that compares the activity of this compound with any benchmark or standard compounds.
Molecular Mechanisms of Action of this compound
The molecular mechanism of action for this compound has not been elucidated in any available publication.
Target Identification and Validation Strategies for this compound
There are no published studies on the identification or validation of biological targets for this compound.
Structural Biology of this compound-Target Complexes (e.g., X-ray Crystallography)
No structural biology data, such as X-ray crystallography or Cryo-EM, for this compound in complex with a biological target is available.
Understanding Allosteric Modulation by this compound
There is no information to suggest or detail any allosteric modulation properties of this compound.
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound (Excluding Human Pharmacokinetics)
The characterization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is a critical component of preclinical development. These studies are essential for understanding how a compound is processed by a living organism, which helps in predicting its efficacy and safety profile. The following sections detail the available preclinical data on the in vitro metabolic stability, metabolite identification, and plasma protein binding of this compound.
In Vitro Metabolic Stability of this compound (e.g., Liver Microsomes, Hepatocytes)
The metabolic stability of a compound provides insight into its susceptibility to breakdown by drug-metabolizing enzymes, primarily located in the liver. This is a key determinant of a drug's half-life and oral bioavailability. Standard in vitro systems for assessing metabolic stability include liver microsomes and hepatocytes, which contain the principal enzymes responsible for drug metabolism. springernature.comresearchgate.net
Incubating a compound with these systems allows for the measurement of its rate of disappearance over time. From this, parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com These values are crucial for ranking compounds during the lead optimization phase and for predicting in vivo hepatic clearance. researchgate.netnuvisan.com
Currently, specific experimental data on the in vitro metabolic stability of this compound in liver microsomes or hepatocytes from any preclinical species is not available in the public domain. Such studies would typically involve incubating this compound with liver microsomes or hepatocytes from species such as mice, rats, or dogs and quantifying the remaining parent compound over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
Table 1: In Vitro Metabolic Stability of this compound in Preclinical Species (No specific data available)
| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
|---|---|---|---|
| Liver Microsomes | e.g., Rat, Mouse, Dog | Data not available | Data not available |
Identification of Major Metabolites of this compound in Preclinical Systems
Identifying the major metabolites of a drug candidate is essential for understanding its metabolic pathways and for assessing the potential for formation of active or reactive metabolites. These studies are typically conducted using the same in vitro systems as for metabolic stability, such as liver microsomes and hepatocytes. nih.gov Analysis of the incubation mixture by mass spectrometry helps in the structural elucidation of metabolites formed through enzymatic reactions like oxidation, hydrolysis, and conjugation. nih.gov
For this compound, there is no published information identifying its major metabolites in preclinical systems. A comprehensive metabolite identification study would characterize the chemical structures of metabolites produced in different preclinical species to understand potential species differences in metabolism.
Table 2: Major Metabolites of this compound Identified in Preclinical In Vitro Systems (No specific data available)
| In Vitro System | Species | Metabolite ID | Proposed Biotransformation |
|---|---|---|---|
| Liver Microsomes | e.g., Rat, Mouse | Data not available | Data not available |
Plasma Protein Binding Characteristics of this compound in Preclinical Models
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution, clearance, and pharmacological activity. nih.gov According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target and to be cleared from the body. nih.gov Therefore, determining the fraction of unbound drug (fu) is a critical step in preclinical assessment. Equilibrium dialysis is a common method used to measure plasma protein binding.
Specific data regarding the plasma protein binding of this compound in plasma from common preclinical species (e.g., mouse, rat, dog) have not been reported. This information is vital for interpreting pharmacokinetic and pharmacodynamic data and for scaling drug exposure from animals to humans.
Table 3: Plasma Protein Binding of this compound in Preclinical Species (No specific data available)
| Species | Method | Percent Bound (%) | Fraction Unbound (fu) |
|---|---|---|---|
| Mouse | Data not available | Data not available | Data not available |
| Rat | Data not available | Data not available | Data not available |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Phenoxy N Pyrimidin 2 Yl Butanamide Derivatives
Elucidation of Key Pharmacophores in 2-phenoxy-N-(pyrimidin-2-yl)butanamide
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, the key pharmacophoric features can be inferred from studies on analogous phenoxy-pyrimidine derivatives. These typically include a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic and aromatic regions.
Pharmacophore models for related pyrimidine (B1678525) derivatives often highlight the spatial relationship between these features as being paramount for activity. The precise arrangement of the hydrogen bond donors and acceptors, in conjunction with the hydrophobic regions, dictates the molecule's ability to bind effectively to its target.
Impact of Substituent Modifications on Biological Activity of this compound Analogues
The biological activity of this compound analogues can be significantly modulated by introducing various substituents at different positions on the phenoxy and pyrimidine rings, as well as by altering the butanamide side chain.
Substitutions on the Phenoxy Ring: Modifications to the phenoxy ring can influence the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity and selectivity. For instance, in related 4-phenoxy-pyridine/pyrimidine derivatives, the introduction of electron-withdrawing or electron-donating groups on the phenoxy ring has been shown to have a profound impact on their inhibitory activity against certain kinases. nih.gov Studies on similar 2-phenoxybenzamides have also demonstrated that substitutions on the phenoxy ring can alter antiplasmodial activity. mdpi.com
Substitutions on the Pyrimidine Ring: The pyrimidine ring is a common scaffold in medicinal chemistry, and its substitution pattern is a key determinant of biological activity. mdpi.commdpi.com In studies on 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates, modifications on the pyrimidine ring led to significant variations in their herbicidal activity. nih.govnih.gov For this compound, introducing small alkyl or alkoxy groups at the 4- and 6-positions of the pyrimidine ring could enhance activity by optimizing interactions within a hydrophobic pocket of a target protein.
Modifications of the Butanamide Side Chain: The length and branching of the alkanamide side chain can affect the molecule's conformational flexibility and lipophilicity. Replacing the butanamide with a shorter acetamide (B32628) or a longer chain can alter the positioning of the phenoxy and pyrimidine moieties relative to each other, which can be critical for optimal binding. For example, in a series of N-pyrimidinyl-2-phenoxyacetamides, the acetamide linker was found to be a key element for their activity as adenosine (B11128) A2A receptor antagonists. nih.gov
The following interactive table summarizes hypothetical SAR data for this compound analogues, based on findings from related compound series.
| Compound ID | Phenoxy Ring Substituent (R1) | Pyrimidine Ring Substituent (R2) | Butanamide Chain Modification (R3) | Hypothetical Biological Activity (IC50, µM) |
| 1 | H | H | n-propyl | 10.5 |
| 2 | 4-Fluoro | H | n-propyl | 5.2 |
| 3 | 4-Methoxy | H | n-propyl | 8.9 |
| 4 | H | 4,6-dimethyl | n-propyl | 2.1 |
| 5 | H | H | iso-propyl | 15.8 |
| 6 | 4-Fluoro | 4,6-dimethyl | n-propyl | 0.8 |
Conformational Analysis and its Influence on SAR of this compound
The butanamide chain can adopt various conformations, including staggered (anti and gauche) and eclipsed forms, due to rotation around the C-C bonds. nih.govresearchgate.net The relative energies of these conformers are influenced by steric and torsional strain. The lowest energy conformation is typically the fully staggered (anti) arrangement, which minimizes steric hindrance between bulky groups. However, upon binding to a receptor, the molecule may adopt a higher energy, "bioactive" conformation.
Development of Predictive Models for this compound SAR
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of novel compounds and for guiding the design of more potent analogues.
For this compound derivatives, a QSAR model could be developed using a dataset of synthesized analogues with their corresponding biological activities. The process would involve calculating a variety of molecular descriptors for each compound, which can be categorized as electronic, steric, hydrophobic, and topological.
Commonly used techniques for building QSAR models include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). MLR generates a linear equation, while ANN can capture more complex, non-linear relationships between the descriptors and the biological activity.
A typical QSAR model for this class of compounds might look like:
pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, c₀ is a constant, and c₁, c₂, etc., are the coefficients for the respective molecular descriptors.
The predictive power of the QSAR model is assessed through various statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the root mean square error (RMSE). A robust and predictive QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active.
Computational Approaches in the Study of 2 Phenoxy N Pyrimidin 2 Yl Butanamide
Molecular Docking Simulations with 2-phenoxy-N-(pyrimidin-2-yl)butanamide
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode and affinity of a potential drug. For this compound, docking simulations would be performed against a relevant biological target. Given that pyrimidine (B1678525) derivatives are known to inhibit a wide range of enzymes, including kinases and cyclooxygenases, a target would be selected based on the desired therapeutic application. nih.govnih.gov
The process involves preparing the 3D structure of this compound and the target protein, often obtained from the Protein Data Bank (PDB). Software such as AutoDock or SYBYL is then used to explore possible binding poses within the protein's active site. nih.govnih.gov The output is typically a binding energy score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, studies on similar N-pyrimidinyl acetamide (B32628) derivatives have identified key hydrogen bonds between the pyrimidine nitrogen atoms and amino acid residues like cysteine or glutamine in the active site of target proteins. nih.govumsha.ac.ir
Table 1: Hypothetical Molecular Docking Results for this compound This table illustrates the type of data generated from a molecular docking simulation. The target proteins are chosen based on the known activity of similar pyrimidine-containing compounds.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, LYS33 | Hydrogen Bond, Hydrophobic |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -9.2 | CYS919, ASP1046 | Hydrogen Bond, Pi-Alkyl |
| Cyclooxygenase-2 (COX-2) | -7.9 | HIS90, ARG513 | Hydrogen Bond, Pi-Cation |
Molecular Dynamics Simulations for this compound-Target Interactions
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-protein complex over time. mdpi.com An MD simulation calculates the motion of every atom in the system, providing a detailed view of conformational changes and the persistence of key interactions identified in docking. researchgate.net
For the this compound-target complex, an MD simulation would typically be run for a duration of nanoseconds to microseconds using software like GROMACS or AMBER. mdpi.com Analysis of the simulation trajectory would include calculating the Root Mean Square Deviation (RMSD) of the protein and ligand to assess structural stability. A stable RMSD suggests a stable binding pose. Additionally, the Root Mean Square Fluctuation (RMSF) can identify flexible regions of the protein upon ligand binding. The persistence of hydrogen bonds between the compound and the protein's active site residues throughout the simulation provides strong evidence of a stable and specific interaction. nih.gov Studies on related pyrimidine derivatives have used MD simulations to confirm that the ligand remains securely in the binding pocket, validating the docking results. nih.govnih.gov
In Silico ADMET Prediction for this compound (Excluding Human Data)
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate are critical for its success. In silico ADMET prediction tools allow for an early assessment of these properties, reducing the risk of failure in later stages of drug development. researchgate.net Various online servers and software, such as pkCSM, SwissADME, and PreADMET, can predict these properties based on the molecule's structure. nih.govbiorxiv.orgayushcoe.in
For this compound, these tools would calculate a range of physicochemical and pharmacokinetic parameters. These predictions are based on large datasets of compounds with known properties. While human data is excluded as per the instruction, predictions for properties like intestinal absorption, blood-brain barrier penetration, and potential toxicity (e.g., mutagenicity based on the Ames test) are standard outputs. nih.gov
Table 2: Predicted In Silico ADMET Properties for this compound This table represents typical output from ADMET prediction software, excluding human-specific data.
| ADMET Property | Predicted Value/Classification | Interpretation |
|---|---|---|
| Caco-2 Permeability (log Papp) | >0.9 | High intestinal absorption predicted |
| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.5 | Predicted to be poorly distributed to the CNS |
| Ames Toxicity | Non-mutagen | Low risk of mutagenicity |
| Tetrahymena Pyriformis Toxicity (pIGC50) | -0.8 log(μg/L) | Moderate toxicity in a model organism |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent analogues.
To develop a QSAR model for a series based on the this compound scaffold, a dataset of structurally similar molecules with experimentally determined biological activities (e.g., IC50 values) is required. researchgate.netnih.gov For each molecule, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) is calculated. Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are then used to build an equation that correlates the descriptors with the activity. nih.gov The predictive power of the resulting model is evaluated using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.govnih.gov QSAR studies on pyrimidine derivatives have successfully identified key structural features that govern their inhibitory activity against targets like VEGFR-2. nih.gov
De Novo Drug Design Inspired by this compound Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a known active scaffold or by building a molecule within the active site of a target protein. The this compound structure can serve as an excellent starting point or fragment for such design efforts.
Using this scaffold, computational algorithms can suggest modifications to improve binding affinity, selectivity, or ADMET properties. This can involve growing new functional groups from the core structure, linking different fragments together, or modifying the core scaffold itself. For example, the phenoxy group could be substituted with other aryl or heteroaryl rings to explore new interactions in a binding pocket, or the butanamide linker could be altered to optimize geometry. The pyrimidine ring, a known "privileged scaffold" in medicinal chemistry, provides a robust anchor for these modifications. Research on designing new inhibitors often involves fragment-based drug design (FBDD) where scaffolds like pyrimidine are elaborated upon to create potent and selective drug candidates. nih.govnih.gov
Advanced Analytical Strategies for Research and Mechanistic Investigations Involving 2 Phenoxy N Pyrimidin 2 Yl Butanamide
Quantitative Analysis of 2-phenoxy-N-(pyrimidin-2-yl)butanamide in Research Specimens
Accurate quantification of this compound in complex matrices like plasma, tissue homogenates, or cell lysates is crucial for pharmacokinetic, metabolic, and efficacy studies. Chromatographic methods are the cornerstone of such quantitative bioanalysis.
Development of Robust Chromatographic Methods for this compound Quantification (e.g., HPLC-UV, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantitative analysis of small molecules in biological samples. The development of a robust method for this compound would be a critical step in its preclinical evaluation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
An HPLC-UV method provides a reliable and cost-effective approach for quantification. Method development would involve optimizing several key parameters to ensure selectivity, sensitivity, and accuracy. For a molecule like this compound, which contains chromophores (the phenoxy and pyrimidine (B1678525) rings), UV detection is a suitable choice.
A reversed-phase HPLC method would likely be developed. The separation would be achieved on a C18 column, which is effective for retaining and separating moderately nonpolar molecules. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure efficient elution and good peak shape. The UV detection wavelength would be set at a maximum absorbance (λmax) of the compound, likely around 260-270 nm, to maximize sensitivity.
Validation of the method according to established guidelines would ensure its reliability, covering parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis This table presents hypothetical parameters for an exemplary HPLC-UV method.
| Parameter | Example Value/Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 268 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Retention Time | ~ 6.5 minutes |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the gold standard. This technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.
In an LC-MS/MS method, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The mass spectrometer then selects the protonated molecule (parent ion) of this compound, fragments it, and detects a specific fragment ion (daughter ion). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low concentrations (pg/mL to ng/mL range). Sample preparation often involves protein precipitation or solid-phase extraction (SPE) to remove interferences from the biological matrix. The use of a stable isotope-labeled internal standard is preferred to ensure the highest accuracy and precision.
Table 2: Hypothetical LC-MS/MS Performance Characteristics for Quantification in Plasma This table illustrates potential performance metrics for a validated LC-MS/MS assay.
| Parameter | Example Value |
|---|---|
| Linear Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | 90 - 110% |
| Matrix Effect | Minimal (<15%) |
| Recovery | > 85% |
Advanced Spectroscopic Probes for Real-Time Monitoring of this compound Interactions (e.g., fluorescence, FRET, CD)
The real-time monitoring of the interactions of small molecules like this compound with their biological targets is crucial for understanding their mechanism of action. Advanced spectroscopic techniques, including fluorescence, Förster Resonance Energy Transfer (FRET), and Circular Dichroism (CD), offer powerful, non-invasive tools for such investigations. While direct experimental data for this compound is not extensively available in public literature, the principles of these techniques can be applied to study its behavior.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the intrinsic fluorescence of a molecule or the changes in fluorescence of a system upon interaction. The pyrimidine moiety within this compound may exhibit intrinsic fluorescence. nih.govnih.govscilit.comacs.org The fluorescence properties, such as emission intensity and wavelength, are highly sensitive to the molecular environment. nih.gov
For instance, studies on other pyrimidine derivatives have shown that their fluorescence can be influenced by the polarity of the solvent and the presence of substituents. nih.govnih.gov The interaction of this compound with a biological target, such as a protein, would likely alter its local environment, leading to a change in its fluorescence signal. This change can be monitored to determine binding affinities and kinetics.
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. nih.govacs.orgnih.gov This technique is often referred to as a "spectroscopic ruler" and is exceptionally useful for measuring small distances and conformational changes in biological systems. nih.gov
In the context of this compound, a FRET-based assay could be designed to monitor its binding to a target protein. nih.govacs.org If the target protein has an intrinsic fluorophore, such as tryptophan, that can serve as a donor, and if the compound itself or a fluorescently labeled analog can act as an acceptor, binding would bring the donor and acceptor into proximity, resulting in a FRET signal. nih.govacs.orgresearchgate.net The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to changes in binding. nih.gov
A hypothetical FRET experiment to study the interaction of this compound with a protein could involve the following:
Donor: An intrinsic tryptophan residue in the protein's binding pocket.
Acceptor: A fluorescent label attached to this compound.
Upon binding, the distance between the tryptophan donor and the labeled compound (acceptor) would decrease, leading to an increase in FRET efficiency. This can be observed as a decrease in donor fluorescence and an increase in acceptor fluorescence.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying the secondary and tertiary structure of proteins and can also be used to detect conformational changes upon ligand binding.
When this compound binds to a protein, it may induce a conformational change in the protein. This change would be reflected in the protein's CD spectrum. By comparing the CD spectrum of the protein in the absence and presence of the compound, one can gain insights into the nature of the interaction and its effect on the protein's structure. Although the compound itself is likely achiral and thus CD-inactive, its binding can perturb the chiral environment of the protein, leading to a detectable change in the CD signal.
Interactive Data Table: Spectroscopic Properties of Related Pyrimidine Derivatives
While specific data for this compound is not available, the following table summarizes fluorescence properties of some related pyrimidine derivatives to illustrate the type of data obtained from such studies.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent | Reference |
| 2-N-Methylaminopyrimidine | 282 | 377 | Methanol | nih.gov |
| 2-N-Ethylaminopyrimidine | 286 | 375 | Methanol | nih.gov |
| 2-N-Piperidinopyrimidine | 360 | 403 | Ethanol | nih.gov |
| Imidazo[1,2-a]pyrimidine derivative | Not specified | ~60 nm higher than analogous pyridines | Not specified | nih.gov |
Potential Therapeutic and Biotechnological Applications Derived from 2 Phenoxy N Pyrimidin 2 Yl Butanamide Research
Molecular Basis for Potential Therapeutic Intervention via 2-phenoxy-N-(pyrimidin-2-yl)butanamide
The this compound structure combines several pharmacophores that are known to interact with various biological targets, suggesting a broad potential for therapeutic intervention. The pyrimidine (B1678525) ring, in particular, is a cornerstone of many therapeutic agents due to its ability to mimic the endogenous purines and pyrimidines found in nucleic acids. gsconlinepress.commdpi.com This mimicry allows pyrimidine derivatives to function as antimetabolites, interfering with the synthesis of DNA and RNA and thereby exhibiting anticancer and antiviral effects. gsconlinepress.com
Derivatives of the pyrimidine scaffold have demonstrated a wide array of pharmacological activities, including:
Anticancer Activity: Many pyrimidine-based compounds function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are often overactive in cancer cells. gsconlinepress.com The phenoxy group in the target molecule could potentially enhance binding to the ATP-binding pocket of such kinases.
Antifungal and Antibacterial Activity: Substituted pyrimidines have been shown to be effective against various fungal and bacterial strains. wjarr.comcyberleninka.ru For instance, certain pyrimidine derivatives exhibit significant antifungal activity against phytopathogenic fungi. wjarr.com
Anti-inflammatory and Analgesic Activity: The phenoxy acetamide (B32628) scaffold is a known pharmacophore in compounds exhibiting anti-inflammatory and analgesic properties. nih.gov The presence of this moiety in this compound suggests a potential for development in this therapeutic area.
Anti-fibrotic Activity: Recent studies on 2-(pyridin-2-yl) pyrimidine derivatives have revealed potent anti-fibrotic activities by inhibiting the expression of collagen. mdpi.comresearchgate.net This suggests that the N-pyrimidinyl amide core of the target compound could be a valuable starting point for the development of new anti-fibrotic agents. mdpi.comresearchgate.net
The combination of the phenoxy group, which can modulate pharmacokinetic properties and provide additional binding interactions, with the versatile pyrimidine core and a flexible butanamide linker, creates a molecule with the potential to be optimized for a variety of therapeutic targets.
Use of this compound as a Chemical Probe for Biological Processes
A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. Given the diverse biological activities of related compounds, this compound or its derivatives could be developed as chemical probes.
For instance, structurally related pyrimidine-4-carboxamides have been identified as potent and selective inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. nih.govnih.govacs.orgacs.org A highly potent and selective inhibitor, LEI-401, has been developed from this class and serves as a valuable tool to investigate the function of NAPE-PLD both in vitro and in vivo. nih.govacs.org
Should this compound or a derivative thereof be found to inhibit a specific enzyme or receptor with high potency and selectivity, it could be utilized as a chemical probe to:
Elucidate the physiological and pathophysiological roles of its target protein.
Validate the target for therapeutic intervention.
Aid in the discovery of new drugs by providing a well-characterized tool for assay development and screening.
The development of such a probe would require rigorous characterization of its selectivity and mechanism of action.
Rational Design of Next-Generation Compounds Based on this compound Scaffold
The rational design of new therapeutic agents based on the this compound scaffold can be guided by structure-activity relationship (SAR) studies of analogous series of compounds. These studies provide insights into how modifications to different parts of the molecule affect its biological activity.
For example, in a series of 2-(pyridin-2-yl) pyrimidine derivatives with anti-fibrotic activity, the following SAR was observed:
The introduction of a fluorine atom to the phenyl ring of the carbamoyl (B1232498) moiety generally enhanced the anti-fibrotic activity. mdpi.comresearchgate.net
Compounds with a 3,4-difluoro substitution on the phenyl ring showed particularly high activity. mdpi.comresearchgate.net
Similarly, in the development of NAPE-PLD inhibitors from pyrimidine-4-carboxamides, systematic modifications of different substituents led to a significant increase in potency. nih.govacs.org
Based on these principles, a medicinal chemistry campaign around the this compound scaffold could explore:
Substitution on the Phenoxy Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the phenoxy ring to probe for additional binding interactions and to modulate physicochemical properties.
Modification of the Butanamide Linker: Varying the length and rigidity of the alkyl chain, as well as introducing stereocenters, could influence the compound's conformation and its fit within a target's binding site.
Substitution on the Pyrimidine Ring: While the 2-amino position is occupied by the amide linkage, the 4, 5, and 6 positions of the pyrimidine ring are available for substitution to enhance potency, selectivity, and drug-like properties.
The following table summarizes SAR data from related pyrimidine derivatives, which could inform the design of next-generation compounds based on the this compound scaffold.
| Scaffold | Modifications and SAR Insights | Biological Activity | Reference |
| 2-(Pyridin-2-yl) Pyrimidine Carboxamides | Introduction of electron-withdrawing groups on the terminal phenyl ring (e.g., 3,4-difluoro) increased activity. | Anti-fibrotic | mdpi.comresearchgate.net |
| Pyrimidine-4-Carboxamides | Conformational restriction of an N-methylphenethylamine group to an (S)-3-phenylpiperidine increased potency 3-fold. Replacement of a morpholine (B109124) with an (S)-3-hydroxypyrrolidine increased activity 10-fold. | NAPE-PLD Inhibition | nih.govacs.org |
| 4-(Pyrimidin-2-yloxy)phenoxy Acetates | The nature of the substituent on the pyrimidine ring (dimethyl vs. dimethoxy) influenced herbicidal activity against different plant species. | Herbicidal | nih.gov |
These examples highlight the potential for optimizing the biological activity of the this compound scaffold through rational drug design. Future research in this area could lead to the discovery of novel therapeutic agents and valuable biotechnological tools.
Challenges and Future Directions in 2 Phenoxy N Pyrimidin 2 Yl Butanamide Research
Overcoming Synthetic Hurdles for 2-phenoxy-N-(pyrimidin-2-yl)butanamide Analogue Libraries
The generation of diverse analogue libraries is fundamental to establishing robust structure-activity relationships (SAR) and optimizing the properties of this compound. However, the synthesis of such libraries is not without its challenges. Key hurdles include achieving regioselectivity, ensuring efficient reaction conditions, and developing effective purification strategies.
The core structure of this compound presents several reactive sites, making chemoselectivity a primary concern during synthesis. For instance, the pyrimidine (B1678525) ring can be susceptible to nucleophilic attack at multiple positions. The development of synthetic routes that allow for precise modification of the phenoxy, pyrimidine, and butanamide moieties without unintended side reactions is crucial. nih.gov The use of protecting groups and the careful selection of catalysts and reaction conditions are paramount to directing the desired chemical transformations.
Furthermore, the synthesis of pyrimidine derivatives can sometimes result in moderate yields, necessitating optimization of reaction parameters to improve efficiency and facilitate the scale-up production of lead compounds. upertis.ac.id The purification of the final products from complex reaction mixtures can also be a bottleneck, often requiring multiple chromatographic steps.
Future synthetic strategies will likely focus on the development of more streamlined and efficient multi-component reactions to assemble the core scaffold. The exploration of novel catalytic systems, such as photoredox or enzymatic catalysis, could offer milder and more selective methods for functionalizing the parent molecule. Additionally, the adoption of high-throughput synthesis and purification platforms will be instrumental in accelerating the generation of large and diverse analogue libraries.
Table 1: Synthetic Strategies for Pyrimidine-Based Compound Libraries
| Strategy | Description | Advantages | Challenges |
| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. | High efficiency, atom economy, and diversity generation. | Optimization of reaction conditions for multiple components. |
| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds using metal catalysts (e.g., Suzuki, Buchwald-Hartwig). | High functional group tolerance and broad substrate scope. | Catalyst cost, potential for side reactions, and removal of metal residues. |
| Solid-Phase Synthesis | Attaching the starting material to a solid support and performing sequential reactions. | Simplified purification, potential for automation. | Limited reaction types, potential for incomplete reactions. |
| Flow Chemistry | Performing reactions in a continuous-flowing stream rather than a batch-wise process. | Enhanced safety, precise control over reaction parameters, and ease of scale-up. | Initial setup cost and potential for clogging. |
Elucidating Undiscovered Mechanisms of Action for this compound
While the initial biological activities of this compound may be known, its full mechanistic profile likely remains to be uncovered. Small molecules often interact with multiple biological targets, leading to a complex polypharmacology that can be both beneficial and detrimental. nih.gov A significant challenge lies in identifying these undiscovered mechanisms and off-target effects.
Computational approaches, such as in silico off-target prediction, can be powerful tools for generating hypotheses about potential unintended interactions. nih.govplos.org These methods utilize algorithms to screen the structure of this compound against databases of known protein binding sites, predicting potential interactions that can then be validated experimentally. plos.org
High-throughput screening (HTS) platforms offer another avenue for discovering novel mechanisms. nih.govnih.govmdpi.comresearchgate.netazolifesciences.com By testing the compound against large panels of cellular or biochemical assays, researchers can identify unexpected biological activities. nih.govnih.govresearchgate.net Phenotypic screening, where the effect of the compound on cellular morphology or function is observed without a preconceived target, can be particularly valuable for uncovering novel pathways.
Future research should employ a combination of these strategies. For example, hits from a phenotypic screen could be followed up with target identification studies using techniques such as chemical proteomics or thermal proteome profiling. Understanding the full spectrum of its biological interactions is essential for predicting potential side effects and for identifying new therapeutic or agrochemical applications.
Integration of Multi-Omics Data in this compound Studies
To gain a comprehensive understanding of the cellular response to this compound, the integration of multiple "omics" datasets is becoming increasingly vital. nygen.ionih.govnashbio.commdpi.com Single-omics approaches, such as transcriptomics or proteomics alone, provide only a partial snapshot of the complex biological perturbations induced by a small molecule. nygen.io By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more holistic view of the compound's mechanism of action and its downstream effects. nih.govnashbio.commdpi.com
The integration of transcriptomic and proteomic data, for instance, can reveal correlations between changes in gene expression and protein abundance, providing insights into the regulatory networks affected by the compound. longdom.org Toxicoproteomics, the application of proteomics to toxicology, can identify protein biomarkers of toxicity and help to elucidate the molecular mechanisms of adverse effects. nih.gov Furthermore, metabolomics can shed light on the metabolic pathways that are altered upon treatment with the compound. nih.govfiercepharma.com
A major challenge in multi-omics research is the effective integration and interpretation of these large and complex datasets. nih.gov Advanced bioinformatics and computational tools are required to identify meaningful patterns and correlations. nygen.io
Future studies on this compound should incorporate multi-omics approaches from the early stages of development. This will enable a deeper understanding of its on- and off-target effects, facilitate the identification of biomarkers for efficacy and toxicity, and ultimately aid in the selection of the most promising candidates for further development.
Table 2: Applications of Multi-Omics in Compound Characterization
| Omics Technology | Information Provided | Application in this compound Research |
| Genomics | DNA sequence variations. | Identify genetic factors influencing response to the compound. |
| Transcriptomics | Genome-wide gene expression levels. | Uncover gene regulatory networks affected by the compound. researchgate.nethubspotusercontent40.net |
| Proteomics | Global protein expression, modifications, and interactions. | Identify direct protein targets and off-targets, and elucidate signaling pathways. longdom.orgnih.gov |
| Metabolomics | Comprehensive profile of small molecule metabolites. | Reveal metabolic pathways perturbed by the compound. nih.govfiercepharma.com |
| Integrated Multi-Omics | Holistic view of cellular responses. | Construct comprehensive models of the compound's mechanism of action and identify biomarkers. nygen.ionih.govnashbio.commdpi.com |
Emerging Technologies in the Investigation of this compound
The field of drug discovery is constantly evolving, with new technologies emerging that can be applied to the study of this compound. frontiersin.orgfrontiersin.org These technologies offer the potential to accelerate research, provide deeper mechanistic insights, and improve the efficiency of the development process.
One area of rapid advancement is in high-throughput screening (HTS). nih.govnih.govresearchgate.netazolifesciences.com The development of more physiologically relevant in vitro models, such as 3D cell cultures and organ-on-a-chip systems, can provide more accurate predictions of a compound's effects in vivo. hubspotusercontent40.net Furthermore, novel assay formats, such as those based on bioluminescence or fluorescence resonance energy transfer (FRET), can offer increased sensitivity and throughput for kinase profiling and other target-based assays. researchgate.net
In the realm of computational chemistry, artificial intelligence (AI) and machine learning (ML) are being increasingly used to predict the properties of small molecules, from their biological activity to their pharmacokinetic profiles. mdpi.comrsc.org These in silico models can help to prioritize compounds for synthesis and testing, reducing the time and cost of drug discovery. mdpi.comnih.govfrontiersin.org
Emerging structural biology techniques, such as cryo-electron microscopy (cryo-EM), are enabling the determination of high-resolution structures of protein-ligand complexes that were previously intractable. This structural information is invaluable for structure-based drug design efforts aimed at improving the potency and selectivity of this compound analogues.
The application of these emerging technologies will be crucial for advancing our understanding of this compound and for unlocking its full potential.
Bridging Preclinical Discoveries to Translational Research Strategies (Excluding Human Clinical Trials)
The ultimate goal of research on this compound is to translate preclinical findings into tangible benefits, whether as a therapeutic agent or an agrochemical. A significant challenge in this process is the "valley of death" between preclinical discovery and clinical or commercial development. A well-defined translational research strategy is essential to bridge this gap.
A key component of this strategy is the development of robust biomarker plans. catapult.org.ukumbrex.comprecisionformedicine.com Biomarkers are measurable indicators of a biological state or condition and can be used to monitor the pharmacological effects of a compound, predict its efficacy, and assess its safety. nih.govfiercepharma.comcatapult.org.uk For this compound, this could involve identifying pharmacodynamic markers that confirm target engagement in vivo, or predictive biomarkers that identify the patient or pest populations most likely to respond to treatment.
The selection and use of appropriate animal models are also critical for preclinical development. researchgate.netnih.govrdd.edu.iq These models should accurately recapitulate the key aspects of the human disease or the target pest's biology to provide meaningful data on the compound's efficacy and safety. researchgate.netnih.gov
Furthermore, for therapeutic applications, formulation development is a crucial consideration, particularly for poorly soluble compounds. upertis.ac.idamericanpharmaceuticalreview.comresearchgate.netpharmaceutical-technology.comnih.gov Strategies such as salt formation, amorphous solid dispersions, and lipid-based formulations can be employed to enhance the bioavailability and in vivo exposure of this compound. americanpharmaceuticalreview.comresearchgate.netnih.gov
A proactive and integrated approach to translational research, incorporating biomarker development, appropriate animal model selection, and formulation strategies, will be essential to successfully advance this compound from the laboratory to real-world applications.
Q & A
Q. What are the optimal synthetic routes for 2-phenoxy-N-(pyrimidin-2-yl)butanamide, and how can purity be maximized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
- Substitution reactions : Alkaline conditions for phenoxy group introduction (e.g., using 2-pyridinemethanol analogs) .
- Condensation : Reacting intermediates like N-(pyrimidin-2-yl)butanamide precursors with phenoxy-containing reagents under catalytic conditions (e.g., DMF or DMSO as solvents) .
- Purity optimization : Monitor reactions via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis purification via column chromatography or recrystallization .
Q. Key Considerations :
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation.
- Validate purity through spectroscopic methods (NMR, IR) and elemental analysis .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- 1H/13C NMR : Confirm structural integrity by matching proton environments (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) .
- IR : Identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight .
Statistical Validation : Replicate analyses (n ≥ 3) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, and what mechanistic hypotheses are plausible?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays .
- Cell viability : Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Mechanistic Hypotheses :
- Receptor modulation : Structural analogs suggest interaction with neurotransmitter receptors (e.g., GABAergic or dopaminergic systems) .
- Enzyme inhibition : Pyrimidine derivatives often target dihydrofolate reductase (DHFR) or tyrosine kinases .
Data Interpretation : Cross-reference activity data with molecular docking studies to predict binding modes .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Strategies :
- Pyrimidine modifications : Introduce methyl or halogen groups at the 4/6 positions to alter steric and electronic properties .
- Phenoxy group replacement : Test biphenyl or heteroaromatic analogs for enhanced lipophilicity .
- Experimental Design :
- Parallel synthesis of derivatives followed by bioactivity screening .
- Use computational tools (e.g., DFT calculations) to predict reactivity and solubility .
Validation : Compare IC50 values across derivatives to identify critical pharmacophores .
Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?
Methodological Answer:
- Root-Cause Analysis :
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) .
- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC .
- Cross-Validation :
- Reproduce results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Validate in multiple cell lines or animal models to rule out context-dependent effects .
Theoretical Framework : Align discrepancies with computational models (e.g., molecular dynamics simulations) to reconcile empirical and theoretical data .
Q. What are best practices for integrating this compound into a broader theoretical framework (e.g., drug discovery pipelines)?
Methodological Answer:
- Conceptual Alignment :
- Link to disease mechanisms (e.g., cancer proliferation pathways for kinase inhibitors) .
- Use cheminformatics databases (e.g., PubChem) to identify analogs with known targets .
- Experimental Workflow :
- Prioritize lead optimization via iterative synthesis and testing .
- Incorporate pharmacokinetic studies (e.g., metabolic stability in liver microsomes) early in development .
Interdisciplinary Collaboration : Combine synthetic chemistry with bioinformatics for target prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
